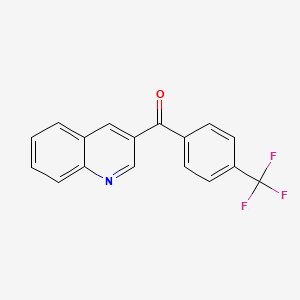

Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

quinolin-3-yl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO/c18-17(19,20)14-7-5-11(6-8-14)16(22)13-9-12-3-1-2-4-15(12)21-10-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDMEBROFGDKIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tandem Michael Addition-Cyclization Using HFO-1234yf Derivatives

The refrigerant HFO-1234yf (2,3,3,3-tetrafluoropropene) serves as a cost-effective CF₃ source for constructing trifluoromethyl-substituted heterocycles. In this method, trifluoromethyl ynones derived from HFO-1234yf undergo a tandem Michael addition-cyclization with 2-aminobenzaldehyde derivatives (Figure 1a) . The reaction proceeds via nucleophilic attack on the ynone’s β-carbon, forming an allenolate intermediate that cyclizes intramolecularly to yield 2-trifluoromethylquinolines.

For Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone, substituting the 2-aminobenzaldehyde with a 4-(trifluoromethyl)benzoyl group directs the cyclization to the 3-position. This one-pot method operates under mild conditions (room temperature to 60°C) without transition metals or column chromatography, achieving yields of 70–85% . NMR studies confirm fluxional behavior in the products, attributed to restricted rotation around the quinoline-methanone bond .

Lewis Acid-Mediated Cyclization of Enaminones

BF₃·Et₂O-catalyzed cyclization of enaminones and (2-aminophenyl)methanol provides modular access to 3-arylquinoline methanones . The enaminone precursor, synthesized from 4-(trifluoromethyl)benzaldehyde and dimethylformamide dimethyl acetal (DMF-DMA), reacts with (2-aminophenyl)methanol in DMSO at 90°C (Table 1).

Table 1. Optimization of BF₃·Et₂O-Mediated Synthesis

| BF₃·Et₂O (equiv) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1.0 | DMSO | 90 | 75 |

| 0.5 | DMSO | 90 | 58 |

| 1.0 | DMF | 90 | 42 |

The method tolerates electron-deficient aryl groups, with the 4-CF₃ substituent enhancing electrophilicity at the acylation site. Purification via silica gel chromatography (hexanes/EtOAc) affords the product in 75% yield, characterized by IR (νCO = 1632 cm⁻¹) and ¹H NMR (δ 9.31 ppm, quinoline-H) .

Ruthenium-Catalyzed Coupling of Benzo[c]isoxazole

A ruthenium-catalyzed C–H activation strategy enables direct coupling of benzo[c]isoxazole with 4-(trifluoromethyl)benzaldehyde derivatives . Using [(p-cymene)RuCl₂]₂ (5 mol%) and HOAc (1 equiv) in 1,2-dichloroethane (DCE) at 120°C, the reaction proceeds via oxidative coupling, forming the quinoline core and introducing the methanone group in one step (Scheme 1).

Scheme 1.

Benzo[c]isoxazole + 4-(Trifluoromethyl)benzaldehyde → this compound

Optimization studies reveal HOAc as critical for proton shuttle-mediated C–H activation, boosting yields from 12% to 84% . The product is isolated via extraction (CH₂Cl₂) and chromatography, with ¹³C NMR confirming the methanone carbon at δ 193.6 ppm .

Friedel-Crafts Acylation of Preformed Quinolines

Friedel-Crafts acylation introduces the 4-(trifluoromethyl)benzoyl group to a preformed quinoline system. Treating quinolin-3-amine with 4-(trifluoromethyl)benzoyl chloride in the presence of AlCl₃ (Lewis acid) at 0°C selectively acylates the 3-position . This method, while reliable, requires stringent anhydrous conditions and affords moderate yields (60–65%) due to competing N-acylation.

Reductive Alkylation of Trifluoromethyl Ketones

NaBH₄-mediated reduction of 3-(4-(trifluoromethyl)benzoyl)quinoline N-oxide intermediates provides an alternative route . The N-oxide, generated via mCPBA oxidation, undergoes reductive alkylation in MeOH at 0°C, yielding the methanone after reoxidation (90% yield). This stepwise approach avoids direct handling of sensitive acylating agents.

Comparative Analysis of Methods

Table 2. Method Comparison for this compound Synthesis

Chemical Reactions Analysis

Types of Reactions

Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-3-yl(4-(trifluoromethyl)phenyl)methanol, while reduction may produce quinolin-3-yl(4-(trifluoromethyl)phenyl)methane.

Scientific Research Applications

Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone is an organic compound featuring a quinoline moiety attached to a trifluoromethyl-substituted phenyl group via a methanone linkage. It has a molecular formula of . The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it interesting in medicinal chemistry. This compound has diverse applications, particularly in pharmacological studies, and has been investigated for its potential as an inhibitor of various enzymes and pathways involved in cancer and other diseases.

Synthesis of this compound

The synthesis of this compound typically involves specific conditions, such as temperature control and the use of solvents like acetonitrile or dichloromethane, to optimize yields.

Methods for producing Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone include:

- Copper-catalyzed এক-pot domino reactions via C–H bond activation .

- Transition Metal-Free Synthesis of 3-Acylquinolines through Formal .

Applications in Scientific Research

This compound exhibits significant biological activity, particularly in pharmacological studies. It has been investigated for its potential as an inhibitor of various enzymes and pathways involved in cancer and other diseases. Compounds with similar structures have demonstrated inhibitory effects on mechanistic target of rapamycin (mTOR) pathways, which are crucial in cell growth and proliferation. The trifluoromethyl group is known to enhance the binding affinity of compounds to biological targets.

Potential applications include:

- Pharmaceuticals

- Agrochemicals

- Material Science

Interaction studies have focused on understanding how this compound interacts with various biological targets. Molecular docking studies have suggested that it can effectively bind to ATP-binding sites in kinases, which are critical for signal transduction pathways. These interactions are essential for elucidating its mechanism of action and potential therapeutic effects.

Structural Similarity

This compound shares structural similarities with several other compounds. The unique trifluoromethyl substitution in this compound enhances its lipophilicity and potential biological activity compared to others lacking this feature.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Trifluoromethyl)quinoline | Structure | Lacks phenyl substitution; primarily studied for antibacterial properties. |

| Phenyl(quinolin-3-yl)methanone | Structure | Similar core structure but without trifluoromethyl; used in neuropharmacology. |

| 4-Methoxyphenyl(quinolin-3-yl)methanone | Structure | Contains methoxy group; shows different solubility profiles affecting bioavailability. |

Mechanism of Action

The mechanism of action of Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

The 4-(trifluoromethyl)phenyl substituent in Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone (3am) is compared to other para-substituted phenyl groups in 3-acylquinoline derivatives (Table 1):

Key Observations :

- The trifluoromethyl group in 3am provides moderate electron-withdrawing effects, balancing metabolic stability and reactivity. This contrasts with the stronger electron-withdrawing nitro group in 3al, which may reduce stability in biological systems .

- Compared to 3aa (phenyl), 3am’s trifluoromethyl group enhances hydrophobicity and resistance to oxidative degradation, critical for drug design .

Comparison with Non-Quinoline Analogs

The 4-(trifluoromethyl)phenyl moiety is also present in non-quinoline compounds, such as (4-chlorophenyl)(4-(trifluoromethyl)phenyl)methanone (CAS: 34328-31-9). Key differences include:

- Molecular Weight: The quinoline derivative (3am, 315.27 g/mol) is heavier than its non-quinoline analog (284.66 g/mol) due to the nitrogen-containing heterocycle .

Structural and Crystallographic Comparisons

- Dihedral Angles: In related quinoline derivatives like [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, dihedral angles between the quinoline and substituent rings range from 65.2° to 76.2°, affecting molecular packing and intermolecular interactions (e.g., hydrogen bonding) . Such angles likely influence 3am’s solid-state behavior and solubility.

- π–π Interactions: Compounds like 3-(4-chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one exhibit π–π stacking (centroid distances: 3.428–3.770 Å), a feature that may enhance 3am’s crystallinity or binding affinity in target proteins .

Biological Activity

Antimicrobial Activity

Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone has shown promising antimicrobial properties, particularly against bacterial and fungal strains. The presence of the trifluoromethyl group enhances its effectiveness, likely due to improved interaction with biological targets.

Antibacterial Activity

Research has demonstrated the compound's efficacy against both Gram-positive and Gram-negative bacteria. A study conducted on various bacterial strains showed the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus | 50 |

| P. aeruginosa | 50 |

These results indicate that this compound exhibits antibacterial activity comparable to the standard drug chloramphenicol .

Antifungal Activity

While specific data on antifungal activity is limited, the compound has shown potential in this area, warranting further investigation.

Anticancer Properties

This compound and its derivatives have demonstrated promising anticancer activities. The compound's ability to interact with various biological targets makes it a potential candidate for cancer therapy.

Case Study: mTOR Inhibition

A study investigating the inhibition of mTOR, a master regulator of cell growth and proliferation, found that quinoline derivatives similar to this compound showed significant activity . The presence of the quinoline nitrogen was crucial for maintaining potency, as its removal resulted in a more than 20-fold loss in cellular mTOR inhibition .

Anti-Tuberculosis Activity

Research has shown that quinoline-based compounds, including those structurally similar to this compound, exhibit potent anti-tuberculosis activity .

In Vitro Study Results

A series of quinolinone-thiosemicarbazone hybrids were tested against various strains of Mycobacterium tuberculosis, including drug-resistant strains. The results were promising:

| Compound | Activity Against M. tuberculosis H37Rv |

|---|---|

| 11d | Excellent |

| 11e | Excellent |

These compounds showed superior activity compared to standard drugs like isoniazid and oxafloxacin .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of FtsZ polymerization and FtsZ GTPase activity, leading to cell division arrest and bacterial cell death.

- Interaction with the C-terminal interdomain cleft of FtsZ, a crucial protein in bacterial cell division.

- Potential inhibition of DNA gyrase, as suggested by molecular docking studies on similar compounds .

Structure-Activity Relationship

The biological activity of this compound is heavily influenced by its structural features:

- The quinoline moiety is essential for maintaining potency across various biological activities .

- The trifluoromethyl group enhances the compound's interaction with biological targets, improving its overall efficacy.

- The position of substituents on the quinoline ring can significantly affect the compound's activity and specificity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting quinoline-3-thiol derivatives with activated aryl ketones under basic conditions. For example, analogs like phenyl(quinolin-3-ylsulfanyl)methanone are synthesized using quinoline-3-thiol and benzoyl chloride in the presence of a base (e.g., NaOH) . Optimization includes varying solvents (e.g., DMF, THF), catalysts (e.g., Pd for cross-couplings), and temperature (80–120°C). Purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C, 19F) to confirm substituent positions and trifluoromethyl group integrity.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) to resolve 3D structure and intermolecular interactions.

- Computational tools (DFT calculations) to analyze electronic effects of the trifluoromethyl group on the quinoline ring’s aromaticity .

Q. What stability considerations are critical for handling this compound?

- Methodology : The trifluoromethyl group enhances stability against metabolic degradation but may introduce sensitivity to strong acids/bases. Store under inert conditions (N₂ atmosphere, −20°C) to prevent hydrolysis or oxidation. Monitor degradation via HPLC or TLC over time under varying pH and temperature conditions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity in drug discovery?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with alternative substituents (e.g., -CF₃ vs. -CH₃) and testing in biological assays. For example, replace the 4-(trifluoromethyl)phenyl group with 4-fluorophenyl (as in related compounds ) and compare binding affinities to target proteins (e.g., kinases) using surface plasmon resonance (SPR) or fluorescence polarization. Computational docking (AutoDock Vina) can predict interactions with hydrophobic binding pockets .

Q. What strategies resolve contradictory data in reaction yields or biological activity across studies?

- Methodology :

- Replicate experiments with strict control of variables (e.g., solvent purity, catalyst batch).

- Analyze intermediates via LC-MS to identify side products. For instance, trace water in reactions may hydrolyze the trifluoromethyl group, reducing yield .

- Cross-validate biological results using orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to rule out assay-specific artifacts .

Q. How can computational chemistry guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- Use molecular dynamics (MD) simulations to predict solubility and membrane permeability (LogP). The trifluoromethyl group’s hydrophobicity can be balanced with polar substituents on the quinoline ring.

- Apply ADMET prediction tools (e.g., SwissADME) to optimize metabolic stability and reduce cytochrome P450 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.